molecular formula C12H12N2O2S B12987229 3-Methyl-6-tosylpyridazine

3-Methyl-6-tosylpyridazine

Cat. No.: B12987229
M. Wt: 248.30 g/mol
InChI Key: UEQIOBKHSAWMBD-UHFFFAOYSA-N
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Description

3-Methyl-6-tosylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a methyl group at the third position and a tosyl group at the sixth position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-tosylpyridazine typically involves the reaction of 3-methylpyridazine with tosyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution at the sixth position. Common bases used in this reaction include pyridine and triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-tosylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-6-tosylpyridazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-tosylpyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-6-tosylpyridazine stands out due to the presence of both the methyl and tosyl groups, which confer unique chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

3-methyl-6-(4-methylphenyl)sulfonylpyridazine

InChI

InChI=1S/C12H12N2O2S/c1-9-3-6-11(7-4-9)17(15,16)12-8-5-10(2)13-14-12/h3-8H,1-2H3

InChI Key

UEQIOBKHSAWMBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)C

Origin of Product

United States

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